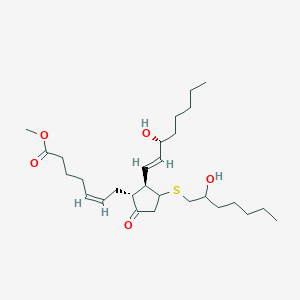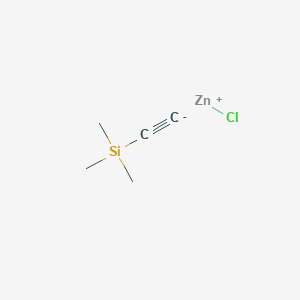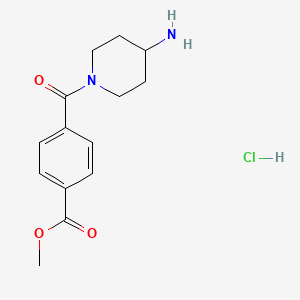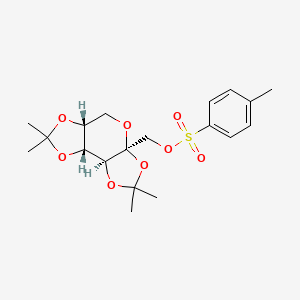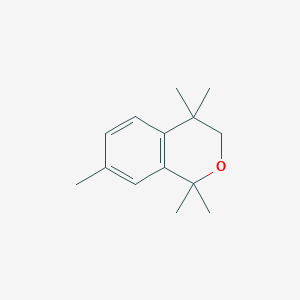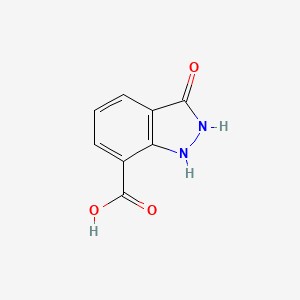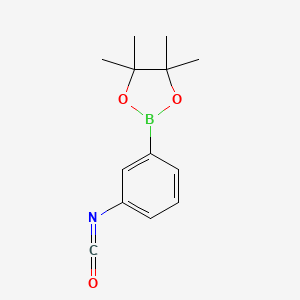
1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
説明
The compound "1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" is a derivative of the pyrrole family, which is known for its significance in the synthesis of various pharmacologically active molecules. The pyrrole ring is a five-membered heterocycle containing one nitrogen atom, and it is a common scaffold in medicinal chemistry due to its presence in many natural products and drugs.
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the formation of the pyrrole ring followed by functionalization at various positions on the ring. In the case of "1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde," the aldehyde group at the 3-position is a key functional group that can be used for further chemical transformations. The synthesis of similar compounds has been reported using various methods, including condensation reactions and nucleophilic substitutions. For instance, the synthesis of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, a related compound, has been achieved by condensation reactions . Another example is the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, which was synthesized from commercially available pyrrole through acylation and nucleophilic substitution steps .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized by the presence of substituents on the pyrrole ring that can influence the electronic and steric properties of the molecule. Quantum chemical calculations, such as density functional theory (DFT), are often used to evaluate the molecular structure and properties of these compounds. For example, DFT and Atoms in Molecules (AIM) theory have been used to analyze the molecular structure and interactions in dimers of similar pyrrole derivatives .
Chemical Reactions Analysis
Pyrrole derivatives can undergo a variety of chemical reactions due to the presence of reactive functional groups. The aldehyde group in "1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" can participate in reactions such as condensation to form hydrazones or Schiff bases, as seen in the synthesis of various hydrazide-hydrazones . Additionally, the reactivity of the pyrrole ring itself allows for further functionalization, which can be guided by the use of local reactivity descriptors such as Fukui functions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. Spectroscopic techniques like NMR, UV-Visible, FT-IR, and Mass spectroscopy are commonly used to characterize these compounds . The thermodynamic parameters obtained from quantum chemical calculations can indicate the spontaneity and exothermic nature of the reactions forming these compounds . Vibrational analysis can provide insights into the formation of dimers through hydrogen bonding, which is a common feature in the solid state of these molecules .
科学的研究の応用
Synthesis and Characterization
- Synthesis and Computational Study : 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde derivatives have been synthesized and characterized. For instance, the synthesis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate involved aldol condensation and was confirmed by spectroscopic analyses (Singh, Rawat, & Sahu, 2014).
Hydrogen-Bonding Patterns
- Hydrogen-Bonding in Derivatives : The study of hydrogen-bonding patterns in derivatives of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, like 4-ethyl-3,5-dimethylpyrrole-2-carbaldehyde, has provided insights into their crystal and molecular structures (Senge & Smith, 2005).
Chromatographic Separation and Racemization
- Chromatographic Separation : Research on N-aryl pyrrole derivatives, including 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehydes, has focused on chromatographic separation of enantiomers and studying barriers to racemization (Vorkapić-Furač et al., 1989).
Non-Linear Optical Materials
- Optical Materials Research : Studies have investigated the potential of pyrrole derivatives as non-linear optical (NLO) materials. For example, the analysis of ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate revealed its suitability for forming new heterocyclic compounds and its use as an NLO material (Singh, Rawat, & Sahu, 2014).
Molecular Interaction Studies
- Molecular Interaction Analyses : Ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a novel pyrrole derivative, has been synthesized and studied for molecular interactions and spectroscopy, providing insights into dimer formation and hydrogen bonding (Singh et al., 2013).
Photochemical Studies
- Photochemical Behavior : Research on the photochemical substitution of halogenopyrrole derivatives, including those related to 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, has contributed to understanding their reactivity under irradiation (D’Auria et al., 1997).
Pharmaceutical Synthesis
- Synthesis of Pharmacological Intermediates : Derivatives of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde have been used in the synthesis of heterocyclic compounds with potential pharmacological interest, such as in the preparation of 5-pyrrolemethine-thiobarbituric derivatives (Bijev & Prodanova, 2004).
Single Molecule Magnets
- Single Molecule Magnets : The application of pyrrole derivatives in the synthesis of high nuclearity {Mn(III)25} barrel-like single molecule magnets has been explored, showcasing the versatility of these compounds (Giannopoulos et al., 2014).
Safety and Hazards
作用機序
Target of Action
Similar compounds such as 3,5-dimethyl-1h-pyrrole-2-carboxaldehyde have been used in the synthesis of anaplastic lymphoma kinase (alk) inhibitors , suggesting potential targets in cancer pathways.
Biochemical Pathways
Given the potential role of similar compounds in inhibiting alk , it might be involved in pathways related to cell proliferation and survival.
Result of Action
If it acts similarly to related compounds, it may inhibit the activity of certain kinases, potentially leading to decreased cell proliferation and survival in certain types of cancer cells .
特性
IUPAC Name |
1-ethyl-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-4-10-7(2)5-9(6-11)8(10)3/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDZDFOKSUDVJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C1C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390018 | |
| Record name | 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
18870-74-1 | |
| Record name | 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3H-Imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B3029779.png)
